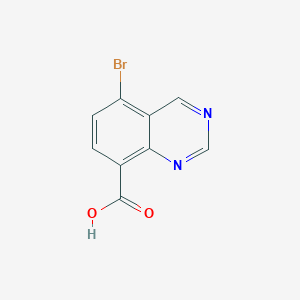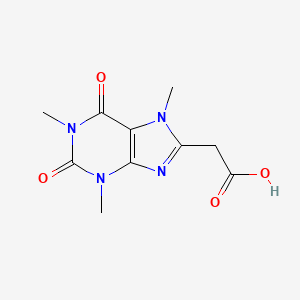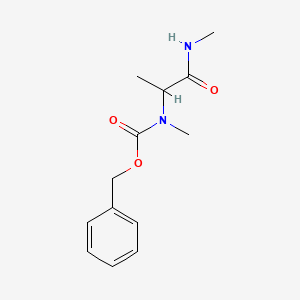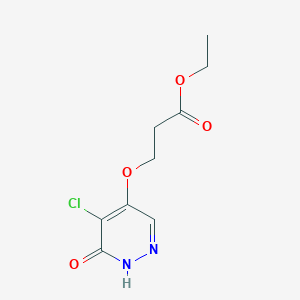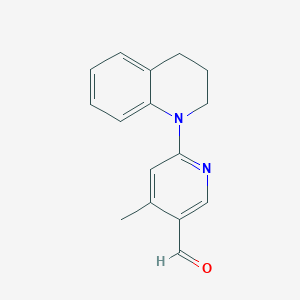
(R)-4-Nitrophenyl 2-aminopropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-Nitrophenyl 2-aminopropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group attached to the amino acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride typically involves the esterification of ®-2-aminopropanoic acid with 4-nitrophenol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-4-Nitrophenyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives that are studied for their chemical reactivity and properties .
Biology
In biological research, this compound is used to study enzyme-substrate interactions. The nitrophenyl group acts as a chromophore, allowing researchers to monitor enzymatic reactions through spectroscopic methods .
Medicine
In medicine, ®-4-Nitrophenyl 2-aminopropanoate hydrochloride is investigated for its potential therapeutic applications. It is studied as a potential drug candidate for targeting specific enzymes or receptors involved in various diseases .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products .
Mecanismo De Acción
The mechanism of action of ®-4-Nitrophenyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing the activity of enzymes or receptors. Additionally, the amino acid backbone allows the compound to interact with biological macromolecules, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
®-2-Aminopropanoic acid: A simpler amino acid derivative without the nitrophenyl group.
®-4-Nitrophenyl 2-aminobutanoate hydrochloride: Similar structure but with a longer carbon chain.
(S)-4-Nitrophenyl 2-aminopropanoate hydrochloride: The enantiomer of the compound with different stereochemistry
Uniqueness
®-4-Nitrophenyl 2-aminopropanoate hydrochloride is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and spectroscopic properties. This makes it particularly useful in research applications where monitoring of reactions is essential .
Propiedades
Fórmula molecular |
C9H11ClN2O4 |
|---|---|
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2R)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 |
Clave InChI |
PCXNSMBHNXCGRR-FYZOBXCZSA-N |
SMILES isomérico |
C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
SMILES canónico |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





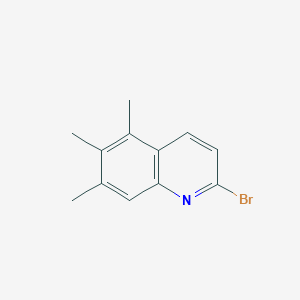

![1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11863397.png)


